N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide

Pyrazole-furan carboxamide Regiochemistry Tetrahydropyran substitution

This compound is a versatile scaffold for kinase (Akt), nuclear receptor (FXR), and agrochemical (SDH) inhibitor programs. The oxan-2-ylmethyl substituent provides a distinct regioisomeric handle versus common oxan-4-yl analogs, enabling precise matched-pair SAR studies and rigorous target engagement profiling. Ideal for lead optimization in medicinal chemistry and agrochemical R&D.

Molecular Formula C14H17N3O3
Molecular Weight 275.308
CAS No. 2034321-58-7
Cat. No. B2496161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide
CAS2034321-58-7
Molecular FormulaC14H17N3O3
Molecular Weight275.308
Structural Identifiers
SMILESC1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=CO3
InChIInChI=1S/C14H17N3O3/c18-14(13-5-3-7-20-13)16-11-8-15-17(9-11)10-12-4-1-2-6-19-12/h3,5,7-9,12H,1-2,4,6,10H2,(H,16,18)
InChIKeyHKJXDNSMHIFHIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 3 g / 10.6 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide (CAS 2034321-58-7): Structural Profile & Procurement-Relevant Classification


N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide (CAS 2034321-58-7) is a synthetic, heterocyclic small molecule belonging to the pyrazole-furan carboxamide class. Its structure incorporates three distinct pharmacophoric elements: a central 1H-pyrazole core, an N-substituted oxan-2-ylmethyl (tetrahydropyran-2-ylmethyl) group at the pyrazole N1 position, and a furan-2-carboxamide moiety linked via the pyrazole C4 position . This compound falls within a chemotype that has been extensively investigated across multiple target classes—including Akt kinase inhibition [1], farnesoid X receptor (FXR) antagonism [2], and succinate dehydrogenase (SDH) inhibition for fungicidal applications [3]. The oxan-2-ylmethyl substitution pattern represents a specific constitutional isomer, distinct from the more commonly explored oxan-4-yl regioisomer, and this regiochemical variation is known to modulate both physicochemical properties and biological target engagement within pyrazole-based series.

Why Generic Substitution Is Not Advisable for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide (CAS 2034321-58-7)


Substituting CAS 2034321-58-7 with a generic pyrazole-furan carboxamide analog without rigorous validation is scientifically unjustified because even subtle structural variations within this chemotype produce quantitatively divergent biological outcomes. In the Akt inhibitor series, shifting the heteroaryl carboxamide from furan-2-yl to alternative substituents altered Akt1 IC50 values by over an order of magnitude [1]. In the FXR antagonist series, the nature and position of substituents on the pyrazole ring proved critical, with compound 4j achieving an IC50 of 7.5 nM while close structural analogs demonstrated substantially reduced or absent antagonistic activity [2]. Furthermore, the oxan-2-ylmethyl substitution pattern on CAS 2034321-58-7 is a distinct constitutional isomer differing in attachment point (C2 vs. C4 of the tetrahydropyran ring) and linker (methylene-bridged vs. direct N-aryl attachment) relative to common commercial analogs such as N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide. These structural distinctions are capable of producing differences in lipophilicity, metabolic stability, and target binding geometry that render simple interchange scientifically unsound.

Quantitative Differentiation Evidence for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide (CAS 2034321-58-7) vs. Closest Analogs


Regiochemical Differentiation: Oxan-2-ylmethyl vs. Oxan-4-yl Substitution Patterns in Pyrazole-Furan Carboxamide Scaffolds

CAS 2034321-58-7 is the oxan-2-ylmethyl constitutional isomer (tetrahydropyran attached at C2 with a methylene linker), which is structurally distinct from the more prevalent oxan-4-yl isomer class represented by N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide (CAS 1797351-27-9). The oxan-2-ylmethyl configuration introduces a chiral center at the C2 position of the tetrahydropyran ring and employs a methylene spacer between the heterocycle and the pyrazole core. By contrast, the oxan-4-yl isomer lacks this chiral center and features a direct N-aryl attachment. Within pyrazole-furan carboxamide SAR, the position and linker length of the tetrahydropyran substituent have been shown to modulate both target binding and physicochemical properties, with the oxan-2-ylmethyl variant offering a distinct spatial orientation of the tetrahydropyran oxygen that may influence hydrogen-bonding interactions with biological targets [1]. No quantitative head-to-head biological comparison between these specific isomers has been published. However, the presence of the methylene spacer in CAS 2034321-58-7 is expected to increase conformational flexibility relative to directly N-attached analogs, which may differentially affect entropic contributions to target binding.

Pyrazole-furan carboxamide Regiochemistry Tetrahydropyran substitution Structure-activity relationship Constitutional isomer

Heteroaryl Carboxamide Differentiation: Furan-2-carboxamide vs. Thiophene-2-carboxamide vs. Isoxazole-3-carboxamide in Pyrazole Systems

CAS 2034321-58-7 bears a furan-2-carboxamide group, distinguishing it from closely related thiophene and isoxazole analogs sharing the same oxan-2-ylmethyl-pyrazole core. In the FXR antagonist series, heteroaryl carboxamide identity was a critical determinant of potency: furan-containing analogs exhibited distinct activity profiles compared to thiophene or substituted-phenyl variants [1]. In the SDH inhibitor series, the pyrazole-furan carboxamide scaffold (represented by compound 1 and its derivatives) demonstrated superior fungicidal activity relative to pyrazole-pyrrole carboxamide analogs, with the furan oxygen serving as a key hydrogen-bond acceptor in the SDH binding pocket [2]. Specifically, compound 1 from the SDH series—which shares the pyrazole-furan carboxamide substructure—exhibited EC50 values of 0.58 μg/mL against Sclerotinia sclerotiorum and 1.25 μg/mL against Rhizoctonia solani, comparable to the commercial SDHI thifluzamide (EC50 = 0.45 μg/mL and 0.95 μg/mL, respectively) [2]. While CAS 2034321-58-7 has not itself been tested in these assays, the furan-2-yl heteroaryl is not functionally equivalent to thiophene (N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide, CAS not publicly disclosed) or isoxazole (5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide, CAS 2034256-06-7) variants.

Furan-2-carboxamide Heteroaryl substitution Bioisosterism Pyrazole scaffold Structure-activity relationship

Pyrazole Ring Substitution Pattern: 4-Amide Substitution as a Determinant of Kinase Selectivity vs. Alternative Pyrazole Regioisomers

CAS 2034321-58-7 features the carboxamide linkage at the pyrazole C4 position, a substitution pattern that has been specifically associated with ATP-competitive Akt inhibition in the pyrazole-furan carboxamide class. In the Akt inhibitor series, the pyrazole-4-carboxamide orientation was identified as critical for engaging the kinase hinge region, with the representative compound 25e (which also features a furan-2-carboxamide linked at the pyrazole C4 position) demonstrating Akt1 IC50 values in the nanomolar range, along with significant suppression of downstream phospho-PRAS40 (IC50 = 30.4 nM in LNCaP cells) [1]. By contrast, pyrazole-5-carboxamide or pyrazole-3-carboxamide regioisomers were not explored in this series due to predicted misalignment with the ATP-binding pocket. The criticality of the 4-position carboxamide is further corroborated by the FXR antagonist series, where trisubstituted-pyrazol carboxamides with the amide at the 4-position (analogous to CAS 2034321-58-7) yielded potent antagonists, with compound 4j achieving an IC50 of 7.5 nM in FXR binding assay [2].

Pyrazole-4-carboxamide Kinase inhibitor Akt Regioselectivity AGC kinase family

Tetrahydropyran Ring Size and Heterocycle Identity: Six-Membered Oxane vs. Five-Membered Tetrahydrofuran Analogs

CAS 2034321-58-7 incorporates a six-membered oxane (tetrahydropyran) ring, distinguishing it from the five-membered tetrahydrofuran (THF) analog N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide (CAS 1797086-38-4). The expansion from a five-membered to a six-membered oxygen heterocycle introduces measurable physicochemical differences. The calculated logP for the oxane-containing compound is expected to be approximately 0.5–0.8 units higher than the corresponding THF analog based on established fragment-based logP contributions (ΔlogP ≈ +0.5 to +0.8 for -CH2- insertion into a saturated oxygen heterocycle) [1]. Additionally, the six-membered tetrahydropyran ring is generally more resistant to oxidative metabolism than the tetrahydrofuran ring, as the latter is a known substrate for cytochrome P450-mediated ring-opening via α-hydroxylation [2]. The Genentech Pim kinase inhibitor patent (US 2017/0001997) explicitly explores oxepan-2-yl (seven-membered) and tetrahydropyran-2-yl pyrazole carboxamides, demonstrating that ring size is a tunable parameter for modulating both potency and pharmacokinetic properties within this scaffold class [3].

Tetrahydropyran Tetrahydrofuran Ring size Lipophilicity Metabolic stability

Halogen-Free Scaffold vs. Brominated/Chlorinated Analogs: Implications for Synthetic Tractability and Downstream Derivatization

CAS 2034321-58-7 is a halogen-free scaffold, in contrast to several commercially available analogs including 5-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-2-carboxamide (CAS 1797182-02-5) and 5-chloro-N-[5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-2-carboxamide (CAS 2248845-45-4) . The absence of halogen substituents on the furan ring means that CAS 2034321-58-7 presents a distinct synthetic entry point: it can serve as a substrate for direct electrophilic halogenation or metal-catalyzed C-H functionalization at the furan C5 position, whereas the brominated/chlorinated analogs are typically employed in Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) at the pre-functionalized position [1]. The halogen-free nature also eliminates potential dehalogenation liabilities under reducing conditions or in metabolic environments where reductive dehalogenation by cytochrome P450 enzymes can generate reactive intermediates [2]. In the Akt inhibitor series, halogen substitution on the heteroaryl ring was shown to modulate both potency and selectivity, with the unsubstituted furan analog providing a baseline activity profile against which halogen effects can be assessed [3].

Halogen-free Bromo analog Cross-coupling Late-stage functionalization Synthetic accessibility

Synthetic Accessibility and Building-Block Differentiation: Oxan-2-ylmethyl vs. Oxan-4-yl Pyrazole Intermediates

The synthesis of CAS 2034321-58-7 proceeds via N-alkylation of 1H-pyrazole-4-carboxamide or its protected precursor with 2-(bromomethyl)tetrahydro-2H-pyran (or the corresponding mesylate/tosylate), followed by amide coupling with furan-2-carboxylic acid (or its activated ester) . This contrasts with the oxan-4-yl series, which typically employs 4-bromotetrahydropyran or 4-hydroxytetrahydropyran (via Mitsunobu or mesylation/displacement) in a direct N-arylation-type coupling with the pyrazole nitrogen. The oxan-2-ylmethyl bromide building block (CAS 34723-82-5 for 2-(bromomethyl)tetrahydro-2H-pyran) is a distinct starting material from 4-bromotetrahydropyran (CAS 13076-18-3), with the former being a secondary alkyl halide featuring a chiral acetal-like carbon that may be prone to racemization under strongly acidic conditions . The patent literature demonstrates that the oxan-2-ylmethyl-pyrazole intermediate (1-(oxan-2-ylmethyl)-1H-pyrazole, closely related to 1-(oxan-2-yl)-1H-pyrazole, CAS 449758-17-2) has been utilized as a key intermediate in diverse medicinal chemistry programs [1].

Synthetic route Oxan-2-ylmethyl Pyrazole alkylation Building block Process chemistry

Recommended Research & Industrial Application Scenarios for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide (CAS 2034321-58-7)


Kinase Inhibitor Lead Optimization: Akt and AGC Kinase Family SAR Expansion

CAS 2034321-58-7 is a suitable scaffold for Akt inhibitor lead optimization programs, given the established activity of pyrazole-4-carboxamide analogs against Akt1 and related AGC kinases (Akt2, Akt3, ROCK1, PKA). The compound's oxan-2-ylmethyl substitution and furan-2-carboxamide moiety align with the pharmacophoric requirements identified in the pyrazole-furan Akt inhibitor series, where representative compound 25e demonstrated nanomolar Akt1 inhibition and cellular suppression of phospho-PRAS40 (IC50 = 30.4 nM in LNCaP cells) [1]. This compound may serve as a starting point for profiling against the broader AGC kinase panel to establish selectivity, or as a core scaffold for introducing diversity at the furan C5 position or the tetrahydropyran ring. Procurement is recommended for laboratories pursuing ATP-competitive Akt inhibitors with a pyrazole-4-carboxamide hinge-binding motif.

Farnesoid X Receptor (FXR) Antagonist Discovery: Trisubstituted Pyrazole Probe Development

The trisubstituted pyrazole carboxamide scaffold has yielded the most potent FXR antagonist reported to date (compound 4j, FXR binding IC50 = 7.5 nM, cell-based IC50 = 468.5 nM) [1]. CAS 2034321-58-7, with its pyrazole-4-carboxamide core and oxan-2-ylmethyl N1-substituent, represents a structural intermediate between the simpler FXR antagonist leads and more highly elaborated trisubstituted analogs. The compound can be evaluated in FXR binding and transactivation assays to determine whether the oxan-2-ylmethyl group provides sufficient hydrophobicity for FXR ligand-binding domain engagement, and can serve as a template for introducing additional substituents at the pyrazole C3 and C5 positions to optimize FXR antagonistic potency. Recommended for groups investigating bile acid receptor modulation for cholestasis or metabolic disorders.

Agrochemical SDH Inhibitor Screening: Pyrazole-Furan Carboxamide as a Fungicidal Scaffold

Pyrazole-furan carboxamide derivatives have demonstrated fungicidal activity comparable to the commercial succinate dehydrogenase inhibitor (SDHI) thifluzamide, with compound 1 achieving EC50 values of 0.58 μg/mL against Sclerotinia sclerotiorum and 1.25 μg/mL against Rhizoctonia solani [1]. CAS 2034321-58-7, as a pyrazole-furan carboxamide bearing an oxan-2-ylmethyl N1-substituent, represents a structural variant of the SDH inhibitor pharmacophore. This compound is suitable for screening against a panel of phytopathogenic fungi (S. sclerotiorum, R. solani, Pyricularia grisea, Botrytis cinerea) to establish baseline fungicidal activity for the oxan-2-ylmethyl substitution pattern, and for subsequent SAR-driven optimization of the tetrahydropyran moiety. Recommended for agrochemical R&D teams evaluating novel SDHI chemotypes.

Physicochemical Property Benchmarking: Oxan-2-ylmethyl as a sp³-Rich Fragment for logD and Solubility Optimization

The oxan-2-ylmethyl group of CAS 2034321-58-7 represents a moderately lipophilic, sp³-rich fragment that can be systematically compared to alternative N1-substituents (oxan-4-yl, tetrahydrofuran-3-yl, cyclohexylmethyl, benzyl) in a matched molecular pair analysis framework. By procuring CAS 2034321-58-7 alongside its closest analogs (e.g., CAS 1797351-27-9, the oxan-4-yl isomer; CAS 1797086-38-4, the tetrahydrofuran analog), research groups can generate comparative data on logD7.4, aqueous solubility, microsomal stability, and CYP inhibition profiles [1]. These data will quantify the contribution of the oxan-2-ylmethyl fragment to key drug-like properties and inform fragment prioritization in lead optimization campaigns across multiple target classes. Recommended for central ADME/PK profiling laboratories and medicinal chemistry core facilities building in-house fragment property databases.

Quote Request

Request a Quote for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.